N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline
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Overview
Description
N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a quinoline core fused with a dithiolo ring, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline typically involves multi-step organic reactions. One common method includes the condensation of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione with aniline under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, and the temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinoline derivatives
Substitution: Halogenated or alkylated quinoline derivatives
Scientific Research Applications
N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione: Shares a similar core structure but lacks the aniline moiety.
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Another heterocyclic compound with different functional groups and applications.
1H-Indene, 2,3-dihydro-4,5,7-trimethyl-: Similar in structure but differs in the type of heterocyclic ring and functional groups.
Uniqueness
N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline is unique due to its specific combination of a quinoline core with a dithiolo ring and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H18N2S2 |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
4,4,7-trimethyl-N-phenyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C19H18N2S2/c1-12-9-10-14-15(11-12)21-19(2,3)17-16(14)18(23-22-17)20-13-7-5-4-6-8-13/h4-11,21H,1-3H3 |
InChI Key |
YGIWLTIGQLWCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=CC=CC=C4 |
Origin of Product |
United States |
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